An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and biological properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document consolidates available data on its chemical structure, physical properties, synthesis, and biological activities, with a focus on its potential as a scaffold in drug discovery.
Core Chemical Properties
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with methyl and amine functional groups. These structural features contribute to its potential as a versatile building block in the synthesis of bioactive molecules.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₄ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| IUPAC Name | 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | [1] |
| CAS Number | 41601-44-9 | [2] |
| Melting Point | 273-274°C | [3][4] |
| Boiling Point | 393.4°C at 760 mmHg (Predicted) | [4] |
| Appearance | Crystalline powder | [4] |
Spectral Data
¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra are essential for structural elucidation. For the broader class of pyrazolo[3,4-b]pyridines, characteristic signals are observed for the aromatic protons of the fused ring system and any substituents.[5] For 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine, two singlets for the methyl groups at positions 4 and 6 were observed at δ 2.44 and 2.82 ppm, respectively. A sharp singlet for the H-5 proton of the pyrazolo[3,4-b]pyridine nucleus appeared at δ 7.03 ppm.[5]
Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) data is available for 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, which would show a molecular ion peak corresponding to its molecular weight.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative solubility data for 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in various solvents is not extensively documented, related pyrazolo[3,4-d]pyrimidine prodrugs have been synthesized to improve aqueous solubility.[6] Generally, compounds of this class are expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. For instance, a synthesized benzothiazole bearing a pyrazole moiety was prepared in a stock solution by dispersing it in a mixture of DMSO and ethanol.[7]
Experimental Protocols
Synthesis of the Pyrazolo[3,4-b]pyridine Core
A general and efficient method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.[8] This approach allows for the introduction of various substituents on the pyridine ring.
Caption: General synthesis workflow for the pyrazolo[3,4-b]pyridine core.
A more specific, though still general, protocol for the synthesis of related pyrazolo[4,3-b]pyridines starts from 2-chloro-3-nitropyridines. This involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[9]
Biological Activity and Mechanism of Action
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This is largely attributed to its structural similarity to purine bases, allowing it to interact with a variety of biological targets, particularly protein kinases.
Kinase Inhibition
Derivatives of pyrazolo[3,4-b]pyridine have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
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Tropomyosin Receptor Kinase (TRK) Inhibitors: Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of TRK, a family of receptor tyrosine kinases. One such derivative, compound C03, exhibited an IC₅₀ value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cancer cell line.[10]
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TANK-Binding Kinase 1 (TBK1) Inhibitors: This scaffold has also been utilized to develop potent inhibitors of TBK1, a key kinase in innate immunity signaling. Optimized compounds have shown IC₅₀ values in the nanomolar range.[11][12]
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Other Kinase Targets: The versatility of the pyrazolo[3,4-b]pyridine core is further demonstrated by its activity against other kinases, including Cyclin-Dependent Kinases (CDKs), Mitogen-activated protein kinase-interacting kinases (MNKs), and Glycogen Synthase Kinase-3 (GSK-3).[13][14]
Anticancer Activity
The kinase inhibitory properties of pyrazolo[3,4-b]pyridine derivatives translate into significant anticancer activity.
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Inhibition of Microtubule Polymerization: Some pyrazolo[3,4-b]pyridin-6-one derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis in cancer cells.[15]
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Topoisomerase IIα Inhibition: Certain derivatives have been identified as inhibitors of Topoisomerase IIα, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage, S-phase cell cycle arrest, and apoptosis.
References
- 1. 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | C8H10N4 | CID 279219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-AMINE | 41601-44-9 [chemicalbook.com]
- 3. CAS#:41601-44-9 | 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | Chemsrc [chemsrc.com]
- 4. 4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-AMINE | 41601-44-9 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
